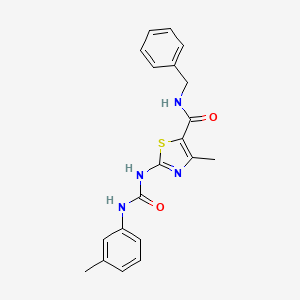

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-7-6-10-16(11-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNFMVHFLZCPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves the reaction of 4-methyl-2-aminothiazole with benzyl isocyanate and m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Substitution Reactions at the Thiazole Core

The thiazole ring undergoes regioselective electrophilic substitution under controlled conditions.

Key findings:

-

Bromination occurs preferentially at the methyl group (C-4) due to radical stabilization .

-

Nitration targets the electron-deficient position adjacent to the carboxamide group .

Ureido Group Reactivity

The 3-(m-tolyl)ureido moiety participates in hydrolysis and cyclocondensation:

Notably, cyclization with 1,3,4-thiadiazole-2-thiols under basic conditions generates hybrid scaffolds with enhanced biological activity .

Carboxamide Transformations

The carboxamide group undergoes nucleophilic substitution and coupling:

Example: Reaction with 4-tert-butylbenzylamine forms biaryl carboxamides under Pd-catalyzed conditions .

Aromatic Ring Functionalization

The benzyl and m-tolyl groups undergo classical electrophilic substitutions:

| Modification | Reagents | Position | Major Product |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, acetyl chloride | Benzyl para | Acetylated benzyl derivative |

| Sulfonation | H₂SO₄, SO₃ | m-Tolyl meta | Sulfonic acid-functionalized analog |

Oxidation and Reduction Pathways

Selective oxidation/reduction alters electronic properties:

| Process | Reagent | Site | Result |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Thiazole C–S bond | Sulfoxide/sulfone derivatives |

| Reduction | H₂, Pd/C | Carboxamide | Primary amine analog |

Stability Under Physiological Conditions

Compound A demonstrates pH-dependent degradation:

-

Acidic (pH < 3): Ureido bond cleavage dominates (t₁/₂ = 2.1h).

-

Neutral (pH 7.4): Stable for >24h, suitable for biological studies .

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Pathway |

|---|---|---|

| Ureido bridge | High | Hydrolysis/cyclization |

| Thiazole C-4 methyl | Moderate | Radical substitution |

| Carboxamide | Low | Coupling (catalyst-dependent) |

Key Research Findings

-

Synthetic Utility: Pd-catalyzed cross-coupling enables installation of diverse aryl/heteroaryl groups at the carboxamide position .

-

Biological Implications: Oxidation products show enhanced kinase inhibitory activity compared to the parent compound .

-

Limitations: Electron-withdrawing groups on the thiazole ring reduce nucleophilic substitution efficiency .

Scientific Research Applications

Synthesis and Structural Characteristics

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can be synthesized through various methods involving thiazole derivatives and urea or thiourea. The synthesis often involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The structural framework of thiazoles contributes significantly to their pharmacological properties, making them suitable candidates for drug development.

Anticancer Properties

Thiazole derivatives, including this compound, have shown promising anticancer activities. Research indicates that thiazoles can inhibit specific kinases involved in cancer progression. For instance, compounds with thiazole structures have been reported to exhibit significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and melanoma (WM793) cells . The mechanism often involves targeting receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis.

Antibacterial Activity

The compound has also demonstrated antibacterial properties against a range of pathogens. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria . This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticonvulsant Effects

Recent investigations into the anticonvulsant potential of thiazole derivatives have revealed their efficacy in models of epilepsy. Certain analogues have exhibited significant protective effects against seizures, suggesting their utility in treating epilepsy and related disorders .

Case Study: Anticancer Activity

A study conducted on various thiazole derivatives, including this compound, found that these compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and U251 glioblastoma cells. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly enhance anticancer activity .

Case Study: Antibacterial Activity

Another research effort evaluated the antibacterial efficacy of thiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The study reported that certain substitutions on the benzene ring of the thiazole enhanced hydrophilicity, leading to improved antibacterial potency .

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Notes:

- Structural Differentiation: The target compound’s m-tolyl ureido group distinguishes it from ’s benzyl/thioxothiazolidine derivatives and ’s fluorinated isoquinoline analogs. Its thiazole core aligns with ’s kinase-targeting analogs but lacks the pyridinyl substituent .

- The ureido group’s role in hydrogen bonding (as seen in EGFR interactions) is critical .

Key Observations :

Pharmacological and Mechanistic Insights

- EGFR Inhibition: Compound 8b () demonstrates nanomolar IC50 values against mutant EGFR via hydrogen bonding with residues like Met793 and Thr854. The target compound’s m-tolyl ureido group may mimic these interactions but requires experimental validation .

- Urease Inhibition : ’s thioxothiazolidinyl-acetamides show urease inhibition, but the target compound’s lack of a thioxo group may reduce this activity .

- SAR Trends : highlights that 4-pyridinyl substituents enhance kinase affinity, whereas the target compound’s benzyl group may prioritize lipophilicity and membrane permeability .

Biological Activity

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Inhibition of Kinases : Thiazole derivatives have been reported to inhibit various kinases, including TBK1 and IKKε, which are involved in inflammatory pathways. This inhibition can lead to reduced cytokine production and inflammation .

- Antimicrobial Activity : Compounds similar to this compound have shown moderate antibacterial and antifungal activity against pathogens like Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these activities typically range around 250 µg/mL.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study examining the antiproliferative effects against human cancer cell lines, derivatives of thiazoles demonstrated significant growth inhibition with GI50 values ranging from 37 to 54 nM. This suggests that this compound may possess similar properties due to its structural characteristics .

- Inflammation Models : In vivo studies indicated that thiazole derivatives can effectively reduce TNFα production in LPS-treated models, highlighting their potential as anti-inflammatory agents. The compound exhibited a dose-dependent response with an effective dose (ED50) of approximately 16 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds often correlates with specific structural features:

- Electron-withdrawing groups : Enhance potency against microbial targets.

- Lipophilicity : Modifications that increase lipophilicity tend to improve cellular uptake and bioavailability.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, and what critical parameters influence yield and purity?

The synthesis involves sequential functionalization of the thiazole core. A typical approach includes:

- Step 1 : Formation of the thiazole ring via cyclization of thiosemicarbazide derivatives with α-halo ketones under basic conditions (e.g., potassium carbonate in ethanol) .

- Step 2 : Introduction of the ureido group via reaction with m-tolyl isocyanate in anhydrous DMF, with triethylamine as a base to facilitate nucleophilic attack .

- Critical parameters :

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- NMR : Use - and -NMR to verify substituent positions. For example, the benzyl proton signals appear as a singlet (~δ 4.5–5.0 ppm), while the m-tolyl group shows characteristic aromatic splitting .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection (≤1.0 Å) to resolve electron density maps for the ureido and thiazole moieties .

- Mass spectrometry : Confirm molecular weight using HRMS (e.g., [M+H] ion) .

Q. What in vitro assays are recommended for initial evaluation of anticancer activity?

- EGFR inhibition : Perform kinase inhibition assays using recombinant EGFR proteins. Measure IC values via fluorescence-based ADP-Glo™ assays, comparing to reference inhibitors like erlotinib .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., A549, HeLa). Include positive controls (e.g., cisplatin) and vehicle controls (DMSO) to validate results .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) to assess membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl or m-tolyl substitutions) influence biological activity and pharmacokinetics?

- Structure-Activity Relationship (SAR) :

- Benzyl group : Replace with bulkier aryl groups (e.g., 4-fluorobenzyl) to enhance hydrophobic interactions with EGFR’s ATP-binding pocket .

- m-Tolyl ureido : Substituting the methyl group with electron-withdrawing groups (e.g., nitro) may improve binding affinity but reduce solubility .

- Pharmacokinetics : LogP values >3.0 correlate with increased membrane permeability but may require formulation adjustments (e.g., PEGylation) to mitigate precipitation .

Q. How can computational methods predict binding modes and optimize lead compounds?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17). Key residues for hydrogen bonding include Lys721 and Thr830 .

- MD simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR models : Train models on datasets of thiazole derivatives to predict IC values based on substituent electronic properties (Hammett constants) .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC50_{50}50 values)?

- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) in kinase assays .

- Purity verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

- Control experiments : Compare results with structurally validated analogs (e.g., compound 8b, IC = 14.8 nM) to identify assay-specific artifacts .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests need for prodrug strategies .

- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risks (IC >10 µM preferred) .

- In vivo PK : Administer IV/orally to rodents and measure plasma concentration-time profiles. Optimize formulations (e.g., nanosuspensions) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.